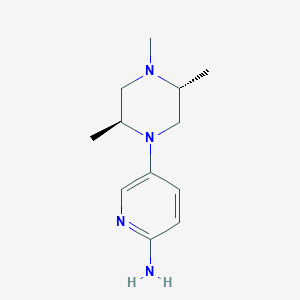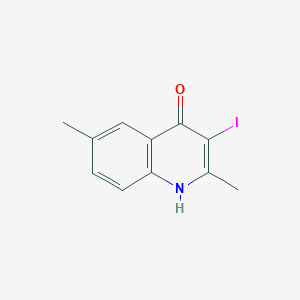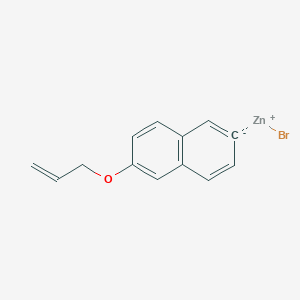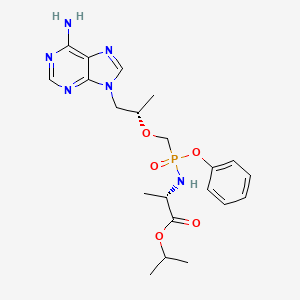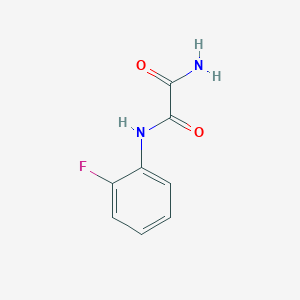
N-(2-fluorophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)ethanediamide: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanediamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)ethanediamide typically involves the reaction of 2-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with ammonia to yield the final product. The general reaction scheme is as follows:
-
Formation of Intermediate
Reactants: 2-fluoroaniline, ethyl chloroformate
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
-
Formation of this compound
Reactants: Intermediate from step 1, ammonia
Conditions: The reaction is usually performed at room temperature.
Solvent: Methanol or ethanol can be used as solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-fluorophenyl)ethanediamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorine can improve properties like chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which N-(2-fluorophenyl)ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can play a crucial role in enhancing binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chlorophenyl)ethanediamide
- N-(2-bromophenyl)ethanediamide
- N-(2-methylphenyl)ethanediamide
Uniqueness
Compared to its analogs, N-(2-fluorophenyl)ethanediamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. These differences can lead to variations in reactivity, stability, and biological activity, making this compound a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H7FN2O2 |
|---|---|
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
N'-(2-fluorophenyl)oxamide |
InChI |
InChI=1S/C8H7FN2O2/c9-5-3-1-2-4-6(5)11-8(13)7(10)12/h1-4H,(H2,10,12)(H,11,13) |
Clave InChI |
OERIKRAITKEXRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


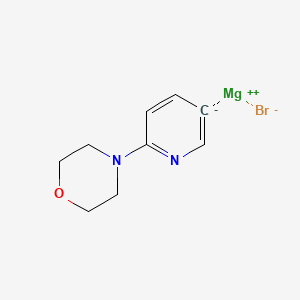
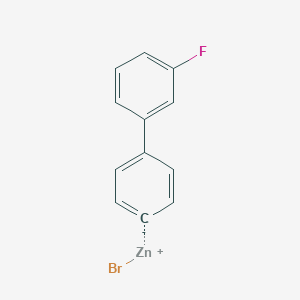
![6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14888383.png)
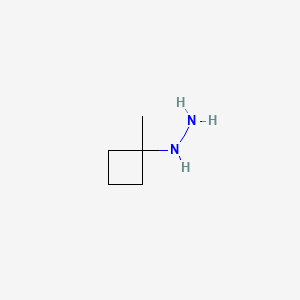
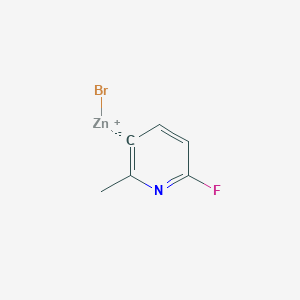
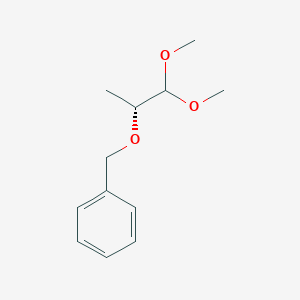
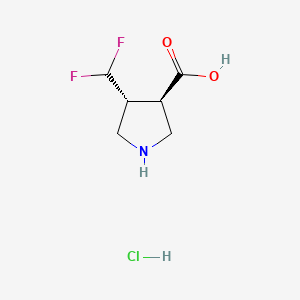
![n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide](/img/structure/B14888400.png)
![9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B14888401.png)
